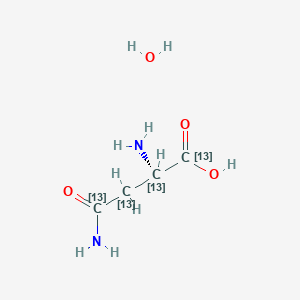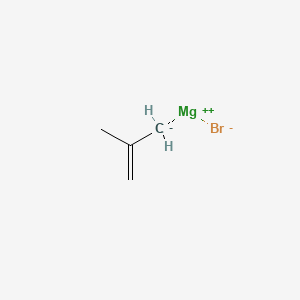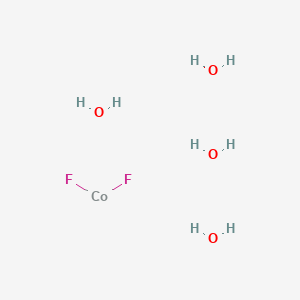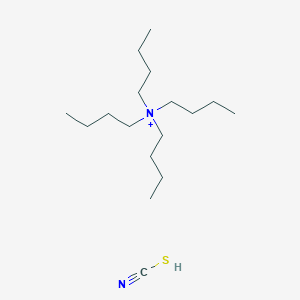
L-Asparagine-13C4 monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Asparagine-13C4 (monohydrate): is a labeled form of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins. The compound is isotopically labeled with carbon-13, making it valuable for various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
准备方法
Synthetic Routes and Reaction Conditions: L-Asparagine-13C4 (monohydrate) is synthesized by incorporating carbon-13 into the L-Asparagine molecule. The process typically involves the use of isotopically labeled precursors in a controlled chemical reaction. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods: Industrial production of L-Asparagine-13C4 (monohydrate) involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions: L-Asparagine-13C4 (monohydrate) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used.
Major Products: The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids .
科学研究应用
Chemistry: L-Asparagine-13C4 (monohydrate) is used in NMR spectroscopy to study the structure and dynamics of proteins and peptides. The carbon-13 labeling provides detailed information about the molecular environment and interactions .
Biology: In biological research, L-Asparagine-13C4 (monohydrate) is used to trace metabolic pathways and study amino acid metabolism. It helps in understanding the role of asparagine in cellular processes and protein synthesis .
Medicine: The compound is used in medical research to study the metabolism of asparagine in cancer cells. It helps in developing targeted therapies for cancer treatment by understanding how cancer cells utilize asparagine .
Industry: In the pharmaceutical industry, L-Asparagine-13C4 (monohydrate) is used in the development of new drugs and in quality control processes to ensure the purity and efficacy of pharmaceutical products .
作用机制
L-Asparagine-13C4 (monohydrate) exerts its effects by participating in the metabolic pathways of asparagine. The compound is incorporated into proteins and peptides, where it plays a role in the biosynthesis of glycoproteins. The carbon-13 labeling allows researchers to track the metabolic fate of asparagine and study its role in various cellular processes .
Molecular Targets and Pathways:
Asparagine Synthetase: The enzyme that catalyzes the conversion of aspartic acid to asparagine.
Amino Acid Transporters: Proteins that facilitate the uptake of asparagine into cells.
Protein Synthesis Pathways: Pathways involved in the incorporation of asparagine into proteins.
相似化合物的比较
L-Asparagine-15N2 (monohydrate): Labeled with nitrogen-15, used in similar metabolic studies.
L-Aspartic Acid-13C4 (monohydrate): Another carbon-13 labeled amino acid used in metabolic research.
L-Glutamine-13C5 (monohydrate): Labeled with carbon-13, used to study glutamine metabolism.
Uniqueness: L-Asparagine-13C4 (monohydrate) is unique due to its specific carbon-13 labeling, which provides detailed insights into the metabolic pathways and interactions of asparagine. This makes it particularly valuable in NMR spectroscopy and metabolic studies, where precise tracking of molecular changes is essential .
属性
分子式 |
C4H10N2O4 |
|---|---|
分子量 |
154.10 g/mol |
IUPAC 名称 |
(2S)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1,2+1,3+1,4+1; |
InChI 键 |
RBMGJIZCEWRQES-KFYBRNFPSA-N |
手性 SMILES |
[13CH2]([13C@@H]([13C](=O)O)N)[13C](=O)N.O |
规范 SMILES |
C(C(C(=O)O)N)C(=O)N.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)







![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)




